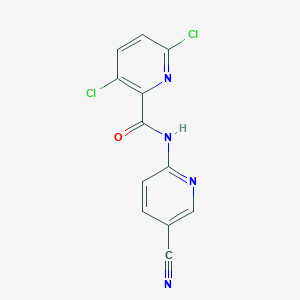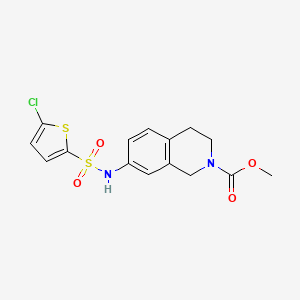
methyl 7-(5-chlorothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a sulfonamide group attached to a chlorothiophene, which is a type of aromatic compound that contains sulfur and chlorine . Sulfonamides are a group of compounds known for their antibiotic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the sulfonamide, chlorothiophene, and carboxylate groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. Sulfonamides, for example, can undergo a variety of reactions including hydrolysis, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are typically solid at room temperature and are soluble in water .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Carbonic Anhydrase Inhibition : Sulfonamides are well-known carbonic anhydrase (CA) inhibitors. This compound may be explored for its potential as a CA inhibitor, which could have applications in treating glaucoma, epilepsy, and other disorders related to CA activity .
Organic Synthesis and Chemical Reactions
- N-Alkylation Reactions : The compound can undergo Rh-catalyzed aerobic N-alkylation with benzyl alcohol, yielding the corresponding N-alkylated sulfonamide. This reaction pathway could be useful in designing new organic transformations .
Materials Science and Organic Electronics
- Thiophene Derivatives : Thiophenes are essential building blocks in materials science. This compound’s thiophene moiety could be incorporated into organic semiconductors, light-emitting diodes (LEDs), or field-effect transistors (FETs) .
Pharmaceutical Formulation and Prodrug Design
- Prodrug Strategy : The carboxylate group in the compound suggests potential prodrug applications. By modifying the carboxylate functionality, researchers could enhance drug solubility, stability, and bioavailability .
Biological Studies and Targeted Delivery
- Cellular Uptake and Targeting : Investigate the compound’s cellular uptake mechanisms. If it demonstrates selective uptake in specific cell types, it could be used for targeted drug delivery .
Agrochemicals and Crop Protection
- Pesticide Development : Explore the compound’s potential as a pesticide or herbicide. Its unique structure may offer advantages in terms of selectivity and environmental impact .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-[(5-chlorothiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c1-22-15(19)18-7-6-10-2-3-12(8-11(10)9-18)17-24(20,21)14-5-4-13(16)23-14/h2-5,8,17H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMONPNLEAUQJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(5-chlorothiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

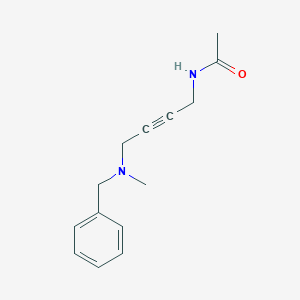
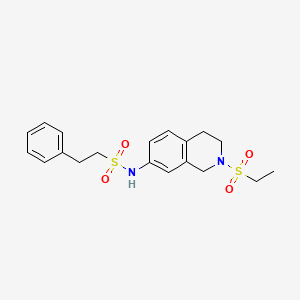
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)
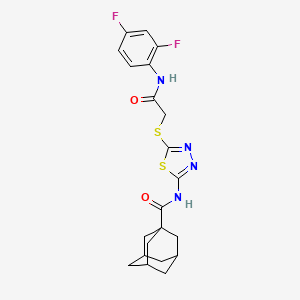
![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
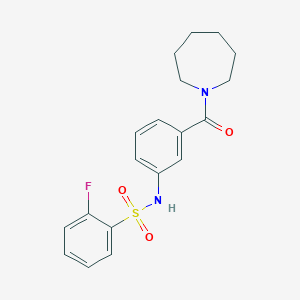
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
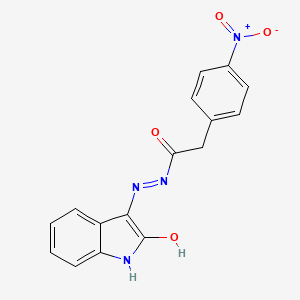
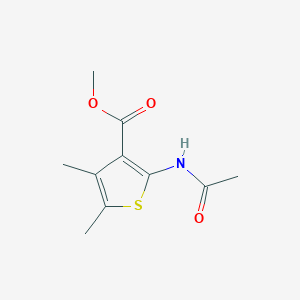
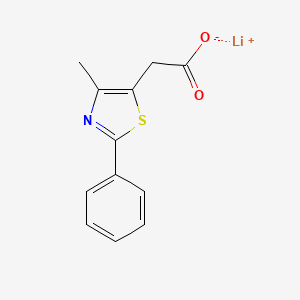
![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)

